8-Bromo-2,6-dimethyloct-2-ene (Citronellyl Bromide): A Comprehensive Technical Guide on Synthesis, Reactivity, and Applications
8-Bromo-2,6-dimethyloct-2-ene (Citronellyl Bromide): A Comprehensive Technical Guide on Synthesis, Reactivity, and Applications
Executive Summary
8-Bromo-2,6-dimethyloct-2-ene , universally recognized in synthetic organic chemistry as citronellyl bromide , is a highly versatile, chiral alkyl halide. Structurally characterized by a terminal primary bromide, a stereogenic center, and a trisubstituted alkene, this bifunctional molecule serves as a critical building block in advanced organic synthesis. This whitepaper provides an in-depth analysis of its physicochemical properties, establishes field-proven methodologies for its synthesis, and explores its downstream applications in agrochemicals and pharmaceutical drug development.
Chemical Identity and Structural Elucidation
The utility of 8-bromo-2,6-dimethyloct-2-ene stems from its structural duality. The terminal carbon bonded to the bromine atom acts as a potent electrophile, making it highly susceptible to nucleophilic substitution ( SN2 ) and metal insertion. Conversely, the trisubstituted double bond at the opposite end of the carbon chain provides a site for subsequent functionalization (e.g., epoxidation or oxidative cleavage) but requires careful chemoselective handling during early-stage synthesis[1].
Table 1: Physicochemical Properties
Data aggregated from authoritative chemical databases including and .
| Property | Value |
| IUPAC Name | 8-Bromo-2,6-dimethyloct-2-ene[2] |
| Synonyms | Citronellyl bromide, 1-Bromo-3,7-dimethyloct-6-ene[3] |
| Molecular Formula | C₁₀H₁₉Br[4] |
| Molecular Weight | 219.16 g/mol [4] |
| CAS Numbers | 143615-81-0 (S-isomer)[1], 10340-84-8 (R-isomer)[4], 4895-14-1 (Unspecified)[5] |
| Boiling Point | 111 °C at 12 mmHg[1] |
| Density | 1.11 g/mL at 25 °C[1] |
| Refractive Index | n20/D 1.474[1] |
| Optical Activity | [α]20/D +6.8° (neat, S-enantiomer)[1] |
| LogP | 4.15[3] |
Mechanistic Synthesis Pathways
The synthesis of 8-bromo-2,6-dimethyloct-2-ene is most efficiently achieved starting from citronellol , a naturally occurring monoterpenoid alcohol[6].
Causality in Reagent Selection: Why the Appel Reaction?
A common pitfall in converting aliphatic alcohols to bromides is the use of hydrobromic acid (HBr) or phosphorus tribromide (PBr₃). For citronellol, HBr is fundamentally flawed; the strong acid protonates the electron-rich trisubstituted double bond, leading to a Markovnikov addition of bromide across the alkene and destroying the octene backbone.
To prevent this, the Appel Reaction is the gold standard[3]. Utilizing carbon tetrabromide (CBr₄) and triphenylphosphine (PPh₃), this reaction operates under mild, neutral conditions. It selectively activates the primary alcohol into an excellent leaving group without isomerizing or hydrobrominating the distant double bond.
Figure 1: Mechanistic pathway of the Appel reaction converting citronellol to 8-bromo-2,6-dimethyloct-2-ene.
Protocol: High-Yield Appel Halogenation
This self-validating protocol consistently yields >95% of the target halide.
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Preparation: Flame-dry a round-bottom flask under inert gas (Argon/N₂). Dissolve 1.0 equivalent of citronellol in anhydrous dichloromethane (CH₂Cl₂, 0.2 M concentration).
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Activation: Add 1.2 equivalents of PPh₃ to the solution. Stir until completely dissolved. Cool the reaction vessel strictly to 0 °C using an ice-water bath.
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Halogenation: Slowly add 1.2 equivalents of CBr₄ portion-wise over 15 minutes.
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Causality Note: Slow addition at 0 °C controls the exothermic formation of the alkoxyphosphonium intermediate, preventing thermal degradation and preserving the stereocenter[3].
-
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Progression: Maintain stirring at 0 °C for 2 hours. A white precipitate of triphenylphosphine oxide will form.
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Workup & Purification: Quench with a few drops of methanol. Concentrate under reduced pressure. Triturate the crude residue with cold hexane to precipitate the bulk of the PPh₃O. Filter through a Celite pad and purify via silica gel flash chromatography (100% hexane) to isolate pure 8-bromo-2,6-dimethyloct-2-ene.
Advanced Applications in Organic Synthesis
The terminal bromide of 8-bromo-2,6-dimethyloct-2-ene is an ideal electrophile for constructing complex molecular architectures in both pharmaceutical and agrochemical sectors.
A. Pharmaceutical Development: Tdp1 Inhibitors
In oncology drug development, 8-bromo-2,6-dimethyloct-2-ene is utilized to synthesize novel Tyrosyl-DNA phosphodiesterase 1 (Tdp1) inhibitors. The bromide acts as an electrophile in the base-catalyzed N-alkylation of 1,2,4-triazole-adamantane hybrids, yielding potent compounds capable of sensitizing cancer cells to topoisomerase inhibitors[7].
B. Complex Terpenoids: Negishi Cross-Coupling
The compound is frequently converted into an organozinc reagent for Negishi cross-coupling reactions, notably in the total synthesis of the spiroacetal fragments of Spirofungin A and B[1].
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Causality Note: Alkyl halides with β-hydrogens are notoriously prone to β-hydride elimination during standard palladium-catalyzed cross-couplings (e.g., Suzuki or Heck). The Negishi coupling bypasses this because the transmetalation from zinc to palladium is exceptionally fast, outcompeting the elimination pathway[8].
C. Agrochemicals: Pheromone Synthesis
(S)-8-Bromo-2,6-dimethyloct-2-ene is a core precursor in the synthesis of the Southern Corn Rootworm pheromone. The bromide is converted into a Grignard reagent (Mg, THF) and subsequently alkylated using a copper-catalyzed ( CuCl2/LiCl ) coupling strategy, efficiently extending the aliphatic chain while maintaining the natural (S)-stereocenter[9].
Figure 2: Downstream synthetic applications of 8-bromo-2,6-dimethyloct-2-ene in agrochemicals and pharmaceuticals.
Safety, Handling, and Storage Protocols
As an alkyl halide, 8-bromo-2,6-dimethyloct-2-ene requires stringent safety protocols. It is an alkylating agent and can cause significant irritation upon contact[4].
Table 2: GHS Hazard Profile
| GHS Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[4] |
| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation[4] |
| Specific Target Organ Toxicity (STOT SE) | Category 3 | H335: May cause respiratory irritation[4] |
Storage Directives: Store in a tightly sealed container under an inert atmosphere (Argon/N₂) at ambient temperature (or 2-8 °C for long-term stability). Protect from direct light and moisture to prevent photolytic debromination or slow hydrolysis[10].
References
-
8-Bromo-2,6-dimethyloct-2-ene | C10H19Br | CID 4328245 Source: PubChem, National Institutes of Health URL:[Link]
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(R)-(-)-Citronellyl bromide | CID 11042221 Source: PubChem, National Institutes of Health URL:[Link]
-
8-Bromo-2,6-dimethyl-2-octene Chemical Properties and Synthetic Routes Source: LookChem URL:[Link]
-
Synthesis of Southern Corn Rootworm Pheromone from S-Citronellol and Its Field Evaluation Source: Scientific Research Publishing (SCIRP) URL:[Link]
-
Novel Tdp1 Inhibitors Based on Adamantane Connected with Monoterpene Moieties via Heterocyclic Fragments Source: MDPI (Molecules) URL:[Link]
Sources
- 1. (S)-(+)-溴化香茅酯 95% | Sigma-Aldrich [sigmaaldrich.com]
- 2. 8-Bromo-2,6-dimethyloct-2-ene | C10H19Br | CID 4328245 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 8-Bromo-2,6-dimethyl-2-octene|lookchem [lookchem.com]
- 4. (R)-(-)-Citronellyl bromide | C10H19Br | CID 11042221 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pharmaffiliates.com [pharmaffiliates.com]
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- 8. (S)-(+)-CITRONELLYL BROMIDE | 143615-81-0 [chemicalbook.com]
- 9. Synthesis of Southern Corn Rootworm Pheromone from S-Citronellol and Its Field Evaluation [scirp.org]
- 10. (S)-8-Bromo-2,6-dimethyloct-2-ene | 143615-81-0 [sigmaaldrich.com]
